2-Hydrazinylpropane-1-thiol

Description

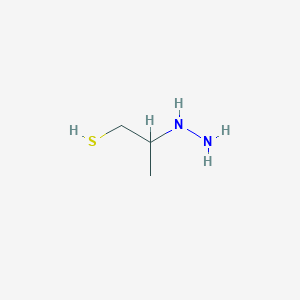

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H10N2S |

|---|---|

Molecular Weight |

106.19 g/mol |

IUPAC Name |

2-hydrazinylpropane-1-thiol |

InChI |

InChI=1S/C3H10N2S/c1-3(2-6)5-4/h3,5-6H,2,4H2,1H3 |

InChI Key |

AXCHRGRIFJMMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS)NN |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Hydrazinylpropane 1 Thiol

Reactivity of the Thiol Group (-SH)

The thiol group, also known as a sulfhydryl group, is the sulfur analog of an alcohol group. chemistrysteps.com Its reactivity is largely influenced by the properties of the sulfur atom, which is larger and less electronegative than oxygen. chemistrysteps.com This results in the thiol group being more acidic and the corresponding conjugate base, the thiolate anion (RS⁻), being an excellent nucleophile. chemistrysteps.comyoutube.com The reactivity of the thiol group in 2-Hydrazinylpropane-1-thiol can be categorized into nucleophilic reactions, redox chemistry, and hydrogen atom transfer mechanisms.

Nucleophilic Reactions of Thiolates

Thiols are more acidic than their alcohol counterparts, with pKa values typically around 10-11. youtube.com This means that in the presence of a sufficiently strong base, the thiol proton of this compound can be readily removed to form a thiolate anion. youtube.com This thiolate is a significantly stronger nucleophile than the neutral thiol. chemistrysteps.comyoutube.com The enhanced nucleophilicity, coupled with the fact that thiolates are weaker bases than alkoxides, makes them highly effective in substitution and addition reactions, often favoring the Sₙ2 pathway over elimination. chemistrysteps.com

Thiol-ene and Thiol-Michael reactions are powerful "click chemistry" methods for forming carbon-sulfur bonds, yielding thioethers. wikipedia.orgresearchgate.net These reactions are known for their high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org

The Thiol-Ene reaction involves the addition of the thiol group across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org This reaction typically proceeds via a free-radical mechanism, which can be initiated by heat, light, or a radical initiator. wikipedia.org The process involves the formation of a thiyl radical (RS•) which then propagates in a chain reaction, resulting in an anti-Markovnikov addition product. wikipedia.org

The Thiol-Michael addition , conversely, is a conjugate addition reaction. researchgate.netrsc.org It occurs between a nucleophilic thiolate and an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. researchgate.net This reaction is typically catalyzed by a base or a nucleophile. wikipedia.org

| Feature | Thiol-Ene Reaction | Thiol-Michael Addition |

| Alkene Substrate | Electron-rich or unactivated alkenes | Electron-deficient alkenes (e.g., acrylates, maleimides) rsc.orgnih.gov |

| Mechanism | Free-radical chain reaction wikipedia.org | Nucleophilic conjugate (1,4-) addition wikipedia.orgrsc.org |

| Initiation/Catalysis | UV light, heat, radical initiators wikipedia.org | Base or nucleophile catalyst wikipedia.org |

| Product Regiochemistry | Anti-Markovnikov addition wikipedia.org | Adduct at the β-carbon of the unsaturated system |

The nucleophilic thiol or thiolate of this compound can react with various acylating agents to form thioesters. Thioesters are important intermediates in organic synthesis and are found in biological systems. nih.gov This transformation, known as S-acylation, can be achieved using several methods. organic-chemistry.org

Common acylating agents and methods include:

N-acylbenzotriazoles: These reagents allow for the synthesis of thioesters under mild conditions. organic-chemistry.org

Carboxylic Acids with Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct formation of thioesters from carboxylic acids. organic-chemistry.org

Oxidative Coupling: Methods have been developed for the copper-catalyzed oxidative coupling of aroylhydrazides with disulfides to produce thioesters. organic-chemistry.org

Photocatalysis: Modern approaches utilize photocatalysis for the three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur to generate thioesters. organic-chemistry.org

| Acylating Agent/Method | Description | Reference |

| N-Acylbenzotriazoles | Mild S-acylating agents for reaction with thiols. | organic-chemistry.org |

| Carboxylic Acid + DCC/DMAP | DCC-activated esterification accelerated by DMAP. | organic-chemistry.org |

| Aroylhydrazides + Disulfides | Copper-catalyzed oxidative coupling. | organic-chemistry.org |

| Photocatalytic Coupling | Three-component reaction of aldehydes, alkenes/alkynes, and sulfur. | organic-chemistry.org |

Redox Chemistry and Disulfide Formation/Reduction

One of the most characteristic reactions of thiols is their oxidation to form disulfides (RS-SR). chemistrysteps.comyoutube.com This reaction involves the coupling of two thiol molecules, resulting in the formation of a sulfur-sulfur bond. libretexts.orglibretexts.org This conversion is a redox process where the thiol is oxidized. libretexts.orglibretexts.org The formation of these disulfide "bridges" is crucial in protein chemistry, where they stabilize the tertiary structure of proteins through links between cysteine residues. chemistrysteps.comlibretexts.org

The oxidation of this compound would lead to the formation of a symmetrical disulfide. This can be achieved with a variety of mild oxidizing agents. chemistrysteps.comyoutube.com

Conversely, the disulfide bond can be cleaved back to two thiol groups through a reduction reaction. chemistrysteps.com This reversibility is a key aspect of thiol-disulfide chemistry. libretexts.org

| Process | Reagents | Result |

| Oxidation | Mild oxidizing agents like I₂, Br₂, O₂ (air), hydrogen peroxide. chemistrysteps.comyoutube.com | Two thiol molecules form one disulfide bond (R-S-S-R). |

| Reduction | Reducing agents such as zinc and acid, or other thiols like dithiothreitol (B142953) (DTT). | One disulfide bond is cleaved to form two thiol groups (R-SH). |

Stronger oxidizing agents can further oxidize thiols beyond the disulfide stage to form sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H). nih.gov

Hydrogen Atom Transfer Mechanisms

The sulfur-hydrogen bond in thiols is weaker than the oxygen-hydrogen bond in alcohols, with a bond dissociation energy (BDE) of approximately 87 kcal/mol. princeton.edumdpi.com This property makes thiols effective hydrogen atom donors in radical reactions. mdpi.com Through a process called Hydrogen Atom Transfer (HAT), a radical species can abstract the hydrogen atom from the -SH group of this compound, generating a thiyl radical (RS•). princeton.eduorganic-chemistry.org

This generated thiyl radical is a key intermediate in various synthetic transformations, including:

Thiol-Ene Reactions: As mentioned, the thiyl radical is the propagating species in the radical-mediated thiol-ene reaction. wikipedia.org

Dehydrogenation of Alcohols: In combination with a photocatalyst, thiols can act as HAT catalysts to facilitate the oxidation of alcohols to carbonyl compounds. organic-chemistry.org The process involves the thiyl radical abstracting a hydrogen atom from the alcohol's α-C–H bond. organic-chemistry.org

Intramolecular Rearrangements: Thiyl radicals can undergo intramolecular hydrogen transfer reactions, moving the radical center to a different position within the molecule. nih.gov

Reactivity of the Hydrazine (B178648) Group (-NHNH2)

The hydrazine moiety in this compound is a powerful nucleophile and a base, owing to the lone pairs of electrons on the two adjacent nitrogen atoms. wikipedia.org Aliphatic hydrazines are generally strong reducing agents and are highly soluble in water. wikipedia.org

A primary reaction of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. libretexts.orgresearchgate.net This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration, and is analogous to the formation of imines from primary amines. libretexts.org

The resulting hydrazone can be further transformed, most notably in the Wolff-Kishner reduction . In this reaction, heating the hydrazone with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent leads to the complete reduction of the original carbonyl group to a methylene (B1212753) group (CH₂), releasing nitrogen gas. libretexts.orgorganic-chemistry.org

Other significant reactions involving the hydrazine group include:

Reductive Alkylation: Hydrazine derivatives can be directly alkylated in a one-pot manner using reagents like α-picoline-borane. organic-chemistry.org

Acylation: Reaction with activated amides or other acylating agents can yield acyl hydrazides. organic-chemistry.org

Synthesis of Heterocycles: The hydrazine group is a key building block for synthesizing various nitrogen-containing heterocyclic compounds, such as pyrazoles and 1,2,4-triazoles. organic-chemistry.org

| Reaction Type | Reactant | Product | Significance |

| Condensation | Aldehyd or Ketone | Hydrazone | Intermediate for Wolff-Kishner reduction libretexts.org |

| Wolff-Kishner Reduction | Hydrazone + Strong Base (e.g., KOH) | Alkane + N₂ gas | Complete reduction of a carbonyl group to a methylene group libretexts.orgorganic-chemistry.org |

| Acylation | Activated Amide / Acylating Agent | Acyl Hydrazide | Synthesis of hydrazine derivatives organic-chemistry.org |

| Heterocycle Formation | Various (e.g., isoxazoles) | Pyrazoles, Triazoles | Synthesis of five-membered azole scaffolds organic-chemistry.org |

Condensation Reactions (e.g., Hydrazone Formation)

The hydrazine group of this compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netnih.gov This reaction is a cornerstone of hydrazine chemistry and proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. uchile.cl The reaction is often catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. researchgate.net The formation of the hydrazone introduces a C=N double bond into the resulting molecule. libretexts.org

The general mechanism involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazine, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and dehydration lead to the final hydrazone product. uchile.cl The rate of reaction can be influenced by the electronic properties of the carbonyl compound and the pH of the reaction medium. nih.gov

| Reactant | Functional Group | Reaction Type | Product |

| Aldehyde/Ketone | Hydrazine | Condensation | Hydrazone |

Nucleophilic Reactions of Hydrazines

The hydrazine functional group contains nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. libretexts.org Consequently, this compound is expected to react with various electrophiles. As a potent nucleophile, the hydrazine moiety can participate in substitution reactions, for instance, with alkyl halides. In such reactions, one of the nitrogen atoms would attack the electrophilic carbon of the alkyl halide, displacing the halide and forming a new N-C bond. This reactivity is analogous to the alkylation of amines.

The nucleophilicity of hydrazines makes them valuable reagents in organic synthesis for the introduction of nitrogen-containing functionalities. The presence of two nitrogen atoms, however, can lead to further reactions, and the specific outcome may depend on the reaction conditions and the structure of the electrophile.

Oxidative Coupling Reactions with Thiols

The thiol (-SH) group of this compound is susceptible to oxidation. A common and characteristic reaction of thiols is their oxidative coupling to form disulfides (R-S-S-R). libretexts.orglibretexts.org This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two hydrogen atoms. Mild oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) are often employed to facilitate this transformation. libretexts.orgnih.gov

This process is a redox reaction where the thiol is oxidized. libretexts.org The resulting disulfide can, in turn, be reduced back to the thiol using appropriate reducing agents, making the formation of disulfide bridges a reversible process. libretexts.org This reactivity is crucial in biological systems, particularly in the context of protein structure where disulfide bonds between cysteine residues play a key role. libretexts.org

Cooperative Reactivity of Thiol and Hydrazine Functionalities

The placement of both a thiol and a hydrazine group on the same propane (B168953) backbone allows for unique cooperative effects, leading to reactivity not observed by monofunctional analogs.

Intramolecular Interactions and Cyclization Pathways

The proximity of the nucleophilic hydrazine and thiol groups in this compound can facilitate intramolecular reactions, leading to the formation of heterocyclic compounds. These cyclization pathways are often triggered by reaction with an external reagent that brings the two functional groups into a reactive conformation. For instance, reaction with a suitable electrophile could result in an intermediate that readily undergoes ring closure.

One potential pathway involves the reaction with phosgene (B1210022) or its equivalents, which could lead to the formation of a five- or six-membered ring containing nitrogen, sulfur, and carbon atoms. Such intramolecular cyclizations are a powerful tool in synthetic chemistry for the construction of complex heterocyclic systems. nih.gov The regioselectivity of the cyclization, determining which atom acts as the initial nucleophile and the size of the resulting ring, would be influenced by kinetic and thermodynamic factors. mdpi.comsemanticscholar.org

Bifunctional Catalysis and Ligand Behavior

Molecules containing two distinct functional groups, like this compound, can act as bifunctional catalysts. nih.gov In this capacity, one group can activate a substrate while the other participates in bond formation. For example, the hydrazine moiety could act as a base to deprotonate the thiol, generating a more potent thiolate nucleophile. This intramolecularly generated thiolate could then react with an electrophile in a process where both functional groups play a cooperative role. nih.gov

Furthermore, the presence of both nitrogen and sulfur atoms with available lone pairs makes this compound an excellent candidate as a bidentate ligand in coordination chemistry. It can chelate to a metal center through both the sulfur and one of the nitrogen atoms, forming a stable five-membered ring complex. The nature of the metal and the specific coordination geometry would dictate the properties and subsequent reactivity of the resulting metal complex.

Radical Mechanisms Involving Hydrazinyl Thiols

In addition to its ionic reaction pathways, this compound can participate in reactions involving radical intermediates. The S-H bond in the thiol group is relatively weak and can undergo homolytic cleavage to form a thiyl radical (RS•). wikipedia.orglibretexts.org

Thiyl radicals are key intermediates in various chemical and biological processes. nih.gov They can be generated by hydrogen atom abstraction from the thiol by another radical or through photolysis or radiolysis. wikipedia.orglibretexts.org Once formed, the thiyl radical derived from this compound can undergo several reactions:

Dimerization: Two thiyl radicals can combine to form the corresponding disulfide, which is the product of the oxidative coupling reaction mentioned previously. wikipedia.org

Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. nih.gov

Intramolecular Reactions: The thiyl radical could potentially abstract a hydrogen atom from the hydrazine moiety or the propane backbone, leading to a rearranged radical species. nih.gov

Reaction with Oxygen: Thiyl radicals can react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can lead to further oxidation products. nih.gov

The specific pathway taken by the radical will depend on the reaction conditions, including the presence of other radical species, oxygen, and the concentration of the starting material. iaea.org

| Radical Species | Formation Method | Potential Subsequent Reactions |

| Thiyl Radical (RS•) | Homolytic cleavage of S-H bond | Dimerization, Hydrogen Abstraction, Addition to C=C |

| Hydrazinyl Radical (RNH-N•H) | Hydrogen abstraction from hydrazine | Rearrangement, Dimerization |

Coordination Chemistry of 2 Hydrazinylpropane 1 Thiol

Ligand Design Principles for Hydrazinyl Thiols

The design of hydrazinyl thiol ligands like 2-Hydrazinylpropane-1-thiol is predicated on the strategic combination of distinct donor groups to achieve specific coordination properties. The primary principle is the linkage of a soft donor (thiol) with a harder donor set (hydrazine nitrogens) within a single molecule. This "hard-soft" combination allows for versatile coordination to a wide range of metal ions, leveraging the principles of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

Key design considerations include:

Backbone Flexibility: The propyl backbone in this compound provides conformational flexibility. This allows the ligand to adapt to the geometric preferences of different metal centers, enabling the formation of stable five- or six-membered chelate rings. The length and substitution of this backbone can be modified to tune the "bite angle" and steric environment around the metal.

Steric Hindrance: The placement of substituents on the carbon backbone or on the nitrogen atoms can be used to control the coordination number of the resulting metal complex and to prevent the formation of polymeric structures. For instance, bulky groups can favor the formation of mononuclear complexes.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. These modifications can alter the pKa of the thiol group and the basicity of the nitrogen atoms, thereby influencing the strength of the metal-ligand bonds.

The interplay of these factors allows for the rational design of hydrazinyl thiol ligands tailored for specific applications, such as catalysis or the synthesis of novel materials.

Metal-Ligand Binding Modes and Chelation Specificity

This compound possesses three potential donor atoms: the sulfur atom of the thiol group and the two nitrogen atoms of the hydrazine (B178648) moiety. This multiplicity of donor sites leads to a variety of possible coordination modes.

The thiol group is a quintessential soft ligand, typically coordinating to metal ions in its deprotonated thiolate form (RS⁻). wikipedia.org It shows a strong affinity for soft metal ions like Cu(I), Ag(I), Au(I), Hg(II), and late transition metals such as Ni(II), Pd(II), and Pt(II). wikipedia.org The sulfur atom in this compound can act as a terminal ligand, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. The latter is common in the formation of polynuclear complexes or clusters. wikipedia.org The metal-sulfur bond is highly covalent in nature, a key factor in the electronic structure of the resulting complexes. nih.gov

The two nitrogen atoms of the hydrazine group are harder Lewis bases compared to the thiol sulfur. They preferentially coordinate to borderline or hard metal ions, including first-row transition metals like Mn(II), Fe(II/III), Co(II), and Zn(II). mdpi.com The hydrazine moiety can coordinate in several ways:

Monodentate: Only one of the nitrogen atoms binds to the metal center.

Bidentate (Chelating): Both nitrogen atoms of the hydrazine group bind to the same metal center, forming a stable chelate ring.

Bidentate (Bridging): The two nitrogen atoms bind to two different metal centers, leading to the formation of polynuclear structures.

The most significant feature of this compound is its potential to act as a polydentate ligand, utilizing both the sulfur and nitrogen atoms for coordination. Depending on the metal ion's nature, stoichiometry, and reaction conditions, it can function as:

Bidentate (S,N) Ligand: The ligand can form a stable chelate ring by coordinating through the sulfur atom and one of the nitrogen atoms (typically the terminal NH₂). This is a very common coordination mode for ligands containing both thiol and amine/imine functionalities.

Tridentate (S,N,N) Ligand: In some cases, the ligand may coordinate through the sulfur and both nitrogen atoms to a single metal center, provided the metal ion has a suitable coordination geometry and size to accommodate the ligand.

Bridging Ligand: The ligand can bridge two metal centers, for example, by coordinating to one metal via the (S,N) donors and to another via the second nitrogen atom.

This versatility makes this compound a highly adaptable ligand capable of forming a wide array of complex architectures.

Synthesis of Metal Complexes with this compound as Ligand

The synthesis of metal complexes with this compound generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of synthetic strategy is often dictated by the desired coordination mode and the stability of the starting materials.

A common synthetic route involves the reaction of a metal halide, acetate (B1210297), or nitrate (B79036) with the ligand in a solvent like ethanol (B145695), methanol, or acetonitrile. mdpi.com A base, such as triethylamine (B128534) or an alkali metal hydroxide (B78521), is often added to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate, which readily coordinates to the metal center.

General Synthetic Reaction: M-Xn + L-SH + Base → [M(L-S)m] + Base-H+ + nX- (Where M = metal ion, X = anion, L-SH = this compound)

For instance, the reaction of nickel(II) chloride with this compound in a 1:2 molar ratio in the presence of a base would be expected to yield a neutral bis(ligand) complex, [Ni(S-C₃H₇-N₂H₃)₂], where the ligand acts as a bidentate S,N donor. The resulting complexes are typically isolated by filtration and purified by recrystallization. mdpi.com Characterization is then performed using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography. mdpi.comnih.gov

Electronic Structure and Magnetic Properties of Hydrazinyl Thiol Metal Complexes

The electronic and magnetic properties of complexes containing this compound are determined by the identity of the central metal ion, its oxidation state, and the coordination geometry of the complex.

Electronic Structure: The electronic absorption spectra of these complexes are typically characterized by several types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): Due to the easily oxidizable nature of the thiolate sulfur, S→M LMCT bands are common and often intense, typically appearing in the UV or visible region. These transitions can be responsible for the vibrant colors of many thiolate complexes.

d-d Transitions: For complexes with partially filled d-orbitals (e.g., Cr(III), Fe(II), Co(II), Ni(II), Cu(II)), weaker d-d transitions are observed. The energy and number of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength.

Intra-ligand Transitions: Transitions occurring within the ligand molecule itself, usually found in the UV region.

The table below summarizes typical electronic spectral data for related first-row transition metal complexes.

| Metal Ion (Geometry) | Typical d-d Transitions (cm⁻¹) | Assignment |

| Co(II) (Octahedral) | 8,000-10,000; 16,000-20,000 | ⁴T₁g → ⁴T₂g; ⁴T₁g → ⁴T₁g(P) |

| Ni(II) (Octahedral) | 8,000-13,000; 15,000-19,000 | ³A₂g → ³T₂g; ³A₂g → ³T₁g(F) |

| Cu(II) (Distorted Octahedral) | 12,000-18,000 (broad) | ²Eg → ²T₂g |

Magnetic Properties: The magnetic properties of these complexes are dictated by the number of unpaired electrons on the metal center. Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μeff), which helps in elucidating the oxidation state and spin state of the metal ion.

Paramagnetism: Complexes with unpaired electrons will be paramagnetic. For example, high-spin octahedral Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹) complexes are expected to be paramagnetic.

Diamagnetism: Complexes with no unpaired electrons (e.g., d¹⁰ ions like Zn(II) or low-spin d⁶ ions like Co(III)) will be diamagnetic.

The table below shows the expected magnetic moments for common high-spin octahedral complexes.

| Metal Ion | d-electron configuration | Number of Unpaired Electrons | Calculated Spin-Only Magnetic Moment (μso, B.M.) |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Note: Experimental magnetic moments can deviate from spin-only values due to orbital contributions.

Redox Properties of Coordinated Hydrazinyl Thiols

The redox behavior of metal complexes containing hydrazinyl thiol ligands, such as this compound, is influenced by the interplay between the metal center and the electronic properties of the sulfur and nitrogen donor atoms. While specific electrochemical data for this compound complexes are not extensively documented in the literature, the redox properties can be inferred from studies on related metal-thiolate and metal-hydrazine complexes.

The thiolate group, being a soft donor, can significantly influence the redox potential of the metal center. In nickel-thiolate complexes, for instance, the coordination environment, including the presence of other ligands, dictates the accessibility of different oxidation states (e.g., Ni(I), Ni(II), Ni(III)). The strong field or weak field nature of the co-ligands has a clear effect on the redox properties of the Ni(II) center. The hydrazinyl moiety, with its nitrogen lone pairs, can also participate in the electronic structure of the complex, further tuning the redox potential.

Complexation with a metal ion generally shifts the reduction potentials of the ligands to more positive values, making them easier to reduce. nih.govnih.gov The geometry of the coordination complex also plays a crucial role in determining the stability of different oxidation states and, consequently, the redox potentials. For example, square planar geometries in nickel complexes with bidentate nitrogen ligands have been shown to enable ligand-based redox activity, stabilizing nickel radical species. nih.govnih.gov

Studies on nickel complexes with different nitrogen- and sulfur-containing ligands have demonstrated a wide range of redox potentials for the Ni(II)/Ni(I) couple, spanning over 0.5 V depending on the ligand's electronic properties. nih.gov Electron-donating groups on the ligand tend to lead to more negative reduction potentials, while electron-withdrawing groups result in more positive potentials. nih.gov

The following table provides hypothetical redox potential ranges for a generic M(this compound)₂ complex based on typical values observed for related nickel-thiolate and nickel-diamine complexes.

| Metal Center | Redox Couple | Hypothetical Potential Range (V vs. Ag/AgCl) | Influencing Factors |

|---|---|---|---|

| Nickel(II) | Ni(II)/Ni(I) | -0.4 to -0.8 | Ligand field strength, solvent, co-ligands |

| Nickel(II) | Ni(III)/Ni(II) | +0.5 to +1.0 | Ligand field strength, solvent, co-ligands |

| Cobalt(II) | Co(II)/Co(I) | -0.6 to -1.2 | Ligand field strength, solvent, co-ligands |

| Cobalt(II) | Co(III)/Co(II) | +0.2 to +0.8 | Ligand field strength, solvent, co-ligands |

Note: These are estimated values and actual experimental data may vary.

Catalytic Applications of Hydrazinyl Thiol Metal Complexes

While specific catalytic applications for metal complexes of this compound are not widely reported, the presence of both a soft thiol donor and a nitrogen-based hydrazinyl group suggests their potential utility in a variety of catalytic transformations. The combination of these functionalities can lead to metal-ligand cooperation, where both the metal and the ligand participate in the catalytic cycle.

Hydrogenation and Dehydrogenation Reactions:

Metal-thiolate complexes have shown promise in catalytic (de)hydrogenation reactions. nih.govelsevierpure.com The thiol(ate) ligand can act as a transient cooperative ligand, participating in bond activation without being permanently fixed to the metal's pincer backbone. elsevierpure.com This allows for a dual catalytic system where both the parent complex and the thiol adduct can promote different reactions. nih.gov For instance, ruthenium pincer complexes in the presence of thiols have been shown to catalyze the hydrogenation of various substrates, including thioesters. nih.gov It is conceivable that complexes of this compound could exhibit similar reactivity, with the thiol group facilitating substrate activation and the hydrazinyl moiety influencing the electronic properties of the metal center.

Hydrosilylation and Hydroboration:

Cobalt complexes have been effectively used as catalysts in the hydrosilylation of alkenes and the hydroboration of alkenes with anti-Markovnikov selectivity. researchgate.netresearchgate.net The ligand environment around the cobalt center is crucial for the efficiency and selectivity of these reactions. The nitrogen and sulfur donors of this compound could provide a suitable coordination sphere to stabilize the active cobalt species in such catalytic cycles.

Cross-Coupling Reactions:

Nickel-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of ligand is paramount to their success. nih.govnih.gov Bidentate N-ligands are commonly employed, and their redox activity plays a significant role in the catalytic mechanism. nih.govnih.gov The hydrazinyl group of this compound could act as part of a bidentate or tridentate ligand system, influencing the stability of the nickel catalyst and its reactivity in cross-coupling processes.

The following table summarizes potential catalytic applications for metal complexes of this compound based on the known reactivity of related complexes.

| Catalytic Reaction | Potential Metal Center | Plausible Role of the Hydrazinyl Thiol Ligand | Relevant Findings from Related Systems |

|---|---|---|---|

| Alkene Hydrogenation | Ruthenium, Cobalt | Transient cooperative ligand, stabilization of active hydride species. | Ru-pincer complexes with thiols catalyze hydrogenation. nih.gov |

| Alkene Hydrosilylation | Cobalt, Iron | Stabilization of low-valent metal center, tuning of electronic properties. | Cobalt complexes with nitrogen-phosphine ligands are active catalysts. researchgate.net |

| Alkene Hydroboration | Cobalt | Control of regioselectivity, stabilization of the active catalyst. | Cobalt pincer nitrosyl hydride complexes are efficient for hydroboration. researchgate.net |

| Suzuki-Miyaura Coupling | Nickel, Palladium | Stabilization of the active metal species, influence on reductive elimination. | Bidentate N-ligands are crucial in Ni-catalyzed cross-coupling. nih.govnih.gov |

Further research into the synthesis and characterization of metal complexes with this compound is necessary to fully explore and validate their potential in these and other catalytic applications.

Spectroscopic Characterization Techniques for 2 Hydrazinylpropane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

In ¹H NMR spectroscopy of 2-Hydrazinylpropane-1-thiol, each set of chemically non-equivalent protons in the molecule will produce a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) provide a detailed picture of the proton environments.

The structure of this compound (HS-CH₂-CH(NHNH₂)-CH₃) contains several distinct proton groups:

-SH (Thiol): The thiol proton typically appears as a broad singlet in the range of 1-2 ppm. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-NHNH₂ (Hydrazinyl): The protons on the hydrazine (B178648) moiety are also exchangeable and their signals can be broad. The -NH₂ protons are expected to resonate in the 3-5 ppm range, while the single -NH proton's signal may appear in a similar or slightly different region.

-CH₂- (Methylene): The two protons on the carbon adjacent to the thiol group (C1) are diastereotopic. They will likely appear as a multiplet, further split by the neighboring -CH group. Their expected chemical shift is around 2.5-2.8 ppm.

-CH- (Methine): The single proton on the carbon bearing the hydrazinyl group (C2) will be a complex multiplet due to coupling with the adjacent -CH₂ and -CH₃ groups. Its chemical shift is anticipated in the 2.8-3.2 ppm range.

-CH₃ (Methyl): The methyl group protons will appear as a doublet, split by the adjacent -CH proton, typically in the upfield region of 1.0-1.3 ppm. docbrown.info

Expected ¹H NMR Data for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ | 1.0 - 1.3 | Doublet (d) | 3H |

| -SH | 1.0 - 2.0 | Broad Singlet (br s) | 1H |

| -S-CH ₂- | 2.5 - 2.8 | Multiplet (m) | 2H |

| -CH - | 2.8 - 3.2 | Multiplet (m) | 1H |

Note: The chemical shifts and multiplicities are predictive and can vary based on the solvent and other experimental conditions.

C1 (-CH₂SH): The carbon atom bonded to the sulfur of the thiol group is expected to resonate in the range of 25-35 ppm.

C2 (-CH(NHNH₂)-): The carbon atom bonded to the nitrogen of the hydrazinyl group will be significantly deshielded and is expected to appear further downfield, typically in the 50-60 ppm range.

C3 (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), generally in the 15-25 ppm range.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | 15 - 25 |

| -S-C H₂- | 25 - 35 |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. mdpi.comnih.gov

For unambiguous assignment of the ¹H and ¹³C signals and to gain deeper structural insights, advanced NMR techniques are employed. ipb.ptresearchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling relationships, confirming which protons are on adjacent carbons. For instance, a COSY spectrum would show correlations between the -CH- proton and the protons of both the -CH₂- and -CH₃ groups. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to link protons directly to the carbons they are attached to (HSQC) or to carbons two or three bonds away (HMBC). These techniques are invaluable for confirming the connectivity of the carbon framework. steelyardanalytics.com

Solid-State NMR: While solution-state NMR is more common, solid-state NMR can provide information about the structure and dynamics of this compound in its solid form. This is particularly useful for studying derivatives or metal complexes that may be insoluble. Due to the quadrupolar nature of the ¹⁴N nucleus, solid-state NMR can also provide insights into the local environment of the hydrazinyl group. Furthermore, specialized techniques might be required to study the ³³S nucleus, which is a quadrupolar nucleus with low natural abundance and sensitivity, making its observation challenging. mdpi.comhuji.ac.ilacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. wikipedia.org A molecular vibration is IR active if it causes a change in the molecule's dipole moment and Raman active if it causes a change in its polarizability. libretexts.orgwikipedia.org For a molecule like this compound, which lacks a center of inversion, many vibrational modes are expected to be active in both IR and Raman spectra. nih.gov

The key functional groups in this compound have distinct vibrational frequencies that allow for their confident identification.

-SH (Thiol) Group:

S-H Stretch: The S-H stretching vibration gives rise to a characteristically weak but sharp band in the IR spectrum, typically appearing in the 2550-2600 cm⁻¹ region. In the Raman spectrum, this peak is often strong and easily identifiable. rsc.orgresearchgate.net

C-S Stretch: The stretching of the carbon-sulfur bond is found in the fingerprint region, usually between 600-770 cm⁻¹.

-NHNH₂ (Hydrazinyl) Group:

N-H Stretch: The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) parts of the hydrazinyl group appear in the 3200-3400 cm⁻¹ region. Primary amines typically show two bands corresponding to symmetric and asymmetric stretching modes.

N-H Bend (Scissoring): The scissoring vibration of the -NH₂ group results in a medium to strong absorption in the 1590-1650 cm⁻¹ range.

N-H Wagging: A broad band corresponding to the out-of-plane bending (wagging) of the N-H bonds is often observed between 780-880 cm⁻¹.

N-N Stretch: The stretching of the nitrogen-nitrogen single bond is a weak absorption, typically found in the 1000-1200 cm⁻¹ region.

Typical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak (IR), Strong (Raman) |

| Thiol (C-S) | C-S Stretch | 600 - 770 | Medium-Weak |

| Hydrazine (-NH₂) | N-H Asymmetric Stretch | 3300 - 3400 | Medium |

| Hydrazine (-NH₂) | N-H Symmetric Stretch | 3200 - 3300 | Medium |

| Hydrazine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

Both the thiol and hydrazinyl groups in this compound can act as hydrogen bond donors and, in the case of the nitrogen and sulfur atoms, as hydrogen bond acceptors. stackexchange.comresearchgate.net While thiols form weaker hydrogen bonds than alcohols, these interactions can still be observed spectroscopically. wikipedia.orgnih.gov

Intermolecular hydrogen bonding has a distinct effect on vibrational spectra:

Peak Broadening: The N-H and S-H stretching bands in the IR spectrum become significantly broader in condensed phases (liquids or solids) compared to the gas phase due to the presence of a range of hydrogen-bonded species.

Frequency Shift: The formation of a hydrogen bond weakens the N-H or S-H bond, causing the stretching frequency to shift to a lower wavenumber (a "red shift"). The magnitude of this shift is proportional to the strength of the hydrogen bond. For example, a strongly hydrogen-bonded N-H stretch may shift down by 100 cm⁻¹ or more.

By comparing the spectra of the pure compound with its spectra in dilute, non-polar solvents, the extent of intermolecular hydrogen bonding can be assessed. Advanced techniques like 2D-IR spectroscopy can provide even more detailed information on the dynamics and strength of these hydrogen bonding interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, MS would confirm the molecular mass and provide insights into its connectivity.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. measurlabs.com For this compound (C₃H₁₀N₂S), HRMS would be used to distinguish its molecular ion from other ions that might have the same nominal mass. mdpi.comnih.gov The technique's ability to provide mass measurements to several decimal places allows for the calculation of a precise elemental formula, which is a crucial first step in identifying an unknown compound.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₃H₁₀N₂S |

| Monoisotopic Mass | 106.0565 Da |

| Analysis Mode | Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Expected Exact Mass | 107.0637 Da |

Note: This table is generated based on theoretical calculations for the specified compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.govnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound (the precursor ion) would be selected and then fragmented by collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then analyzed to piece together the molecule's structure. wikipedia.orgnih.gov

The fragmentation of this compound would likely proceed through characteristic pathways involving its thiol and hydrazinyl groups. sfrbm.org Key fragmentation events would include:

α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom. wikipedia.org

Loss of small neutral molecules: Elimination of species such as SH, H₂S, NH₃, or N₂H₄.

Cleavage of the C-N and N-N bonds associated with the hydrazinyl group.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 107.06 Da)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

| 107.06 | 90.04 | NH₃ (17.02 Da) | [M+H-NH₃]⁺ |

| 107.06 | 74.06 | SH (33.00 Da) | [M+H-SH]⁺ |

| 107.06 | 76.04 | N₂H₃ (31.02 Da) | [M+H-N₂H₃]⁺ |

| 107.06 | 61.03 | CH₂S (46.03 Da) | [C₂H₇N₂]⁺ |

Note: This table represents predicted fragmentation patterns and m/z values. Actual experimental results may vary based on instrumentation and conditions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq For aliphatic compounds like this compound, which lack extensive conjugation or aromatic rings, the absorptions are typically weak and occur at shorter wavelengths (in the UV region).

The primary electronic transitions expected for this molecule are:

n → σ* transitions: These involve the excitation of a non-bonding electron (from the lone pairs on the sulfur and nitrogen atoms) to an anti-bonding sigma orbital. Aliphatic thiols and hydrazines exhibit these types of transitions. acs.orgwashington.edu

σ → σ* transitions: These higher-energy transitions occur at much shorter wavelengths, often below the typical measurement range of standard spectrophotometers (~200 nm). uobabylon.edu.iq

Simple aliphatic thiols typically show a weak absorption band around 230-240 nm, while aliphatic hydrazines can show absorption below 200 nm. researchgate.netrsc.org The UV-Vis spectrum of this compound would likely be a composite of these, showing weak end-absorption or a shoulder in the 220-250 nm region. Derivatization of the thiol or hydrazinyl group to introduce a chromophore is a common strategy to enhance detectability and shift absorption to longer, more accessible wavelengths. acs.org

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Relevant Functional Groups

| Compound Class | Functional Group | Typical λmax (nm) | Type of Transition |

| Aliphatic Thiols | R-SH | ~230 - 240 | n → σ |

| Aliphatic Amines | R-NH₂ | ~195 - 210 | n → σ |

| Aliphatic Hydrazines | R-NHNH₂ | < 200 | n → σ* |

Source: Data compiled from general spectroscopic principles and analogous compounds. acs.orgresearchgate.netresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination (if applicable for single crystals)

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. uq.edu.auexcillum.com This technique is applicable only if a high-quality single crystal of this compound or one of its derivatives can be grown. researchgate.net

If a suitable crystal were obtained, XRD analysis would provide precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Determining the spatial arrangement of the atoms.

Intermolecular interactions: Identifying and characterizing hydrogen bonds involving the thiol (-SH) and hydrazinyl (-NH-NH₂) groups, which are crucial for understanding the crystal packing and physical properties of the compound.

Given the presence of both hydrogen bond donors (SH, NH, NH₂) and acceptors (N, S), it is expected that this compound would form an extensive hydrogen-bonding network in the solid state.

Other Advanced Spectroscopic Methods (e.g., EPR for radicals)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique used exclusively for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.gov

In the context of this compound, EPR would be the primary method for studying its corresponding thiyl radical (2-hydrazinylpropan-1-thiyl radical), which could be generated through oxidation or photolysis. nih.govresearchgate.net Thiyl radicals are key intermediates in many biochemical and chemical processes.

The EPR spectrum of the thiyl radical would provide critical information:

g-factor: The position of the EPR signal, characterized by its g-tensor, is indicative of the radical's electronic environment. Alkyl thiyl radicals typically exhibit an anisotropic g-tensor with principal values (gₓ, gᵧ, g₂) that deviate from the free electron value (gₑ ≈ 2.0023). washington.edu

Hyperfine Coupling: Interactions between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹⁴N) would cause splitting of the EPR signal, providing information about the radical's structure and the distribution of the unpaired electron.

Table 4: Typical EPR Spectroscopic Parameters for Alkyl Thiyl Radicals

| Parameter | Description | Typical Value Range |

| g_iso | Isotropic g-factor | ~2.00 to 2.06 |

| g-tensor | Anisotropic g-factor components | g∥ ≈ 2.1-2.2, g⊥ ≈ 2.0 |

| Hyperfine (¹H) | Coupling to adjacent protons (e.g., -CH₂-S•) | Variable (MHz) |

Source: Data compiled from studies on protein and low-molecular-weight thiyl radicals. researchgate.netwashington.edu

Computational and Theoretical Studies of 2 Hydrazinylpropane 1 Thiol

Quantum Mechanical (QM) Calculations for Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Hydrazinylpropane-1-thiol at the atomic level. These in silico methods provide insights that can be difficult or impossible to obtain through experimental means alone.

Geometry Optimization and Conformational Analysis

The first step in a computational study of this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Due to the presence of single bonds, this compound can exist in various spatial arrangements known as conformations. A thorough conformational analysis would be necessary to identify the different stable conformers and their relative energies. This typically involves systematically rotating the bonds and performing geometry optimization on each resulting structure. The results would be presented in a table of relative energies, indicating the most probable shapes the molecule adopts.

Vibrational Frequency Analysis

Once the optimized geometries of the conformers are obtained, a vibrational frequency analysis would be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. Each positive frequency corresponds to a specific stretching, bending, or torsional motion of the atoms. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it allows for the theoretical prediction of the molecule's infrared (IR) and Raman spectra. These predicted spectra can then be compared with experimental data for validation.

Thermochemical Properties

Quantum mechanical calculations can also be used to predict various thermochemical properties of this compound. By combining the calculated electronic energy with the vibrational frequencies, it is possible to determine thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate, including reaction enthalpies and free energies.

Electronic Structure Theory and Bonding Analysis

To gain a deeper understanding of the chemical behavior and reactivity of this compound, its electronic structure and bonding must be analyzed.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. A computational study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

The presence of two distinct reactive centers in 2-Hydrazinylpropane-1-thiol allows for its versatile use in the synthesis of a variety of complex organic structures, including heterocyclic compounds and modified peptides.

The hydrazine (B178648) and thiol functionalities of this compound serve as key reactive sites for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. The hydrazine group can readily undergo condensation reactions with carbonyl compounds and cyclization to form nitrogen-containing heterocycles. The thiol group can participate in cyclization reactions to form sulfur-containing rings.

For instance, this compound can be a precursor in the synthesis of thiazole (B1198619) and thiadiazole derivatives. The Hantzsch thiazole synthesis, a classic method for thiazole formation, involves the reaction of an α-haloketone with a thioamide. researchgate.netorganic-chemistry.org While not a direct reaction of this compound, its derivatives could potentially be used in similar condensation reactions. For example, the hydrazine moiety could first be reacted to form a hydrazone, which could then undergo further reactions involving the thiol group to form a thiazole ring. nih.govmdpi.com

Similarly, thiadiazoles, which are five-membered rings containing two nitrogen atoms and one sulfur atom, can be synthesized from thiosemicarbazide (B42300) derivatives. mdpi.comnih.govorganic-chemistry.org The reaction of this compound with isothiocyanates could yield a thiosemicarbazide intermediate, which can then be cyclized to form a thiadiazole ring under acidic or basic conditions. nih.gov The specific reaction pathways and resulting heterocyclic structures are dependent on the reaction conditions and the other reactants involved.

Table 1: Examples of Heterocyclic Systems Potentially Synthesized Using this compound Derivatives

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

| Thiazoles | Hantzsch synthesis (reaction of α-haloketones with thioamides) | Derivative of the thiol group could act as the sulfur source. |

| Thiadiazoles | Cyclization of thiosemicarbazide derivatives | Reaction of the hydrazine group with isothiocyanates to form a thiosemicarbazide precursor. nih.gov |

| Pyrimidines | Condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative | The hydrazine moiety could potentially be incorporated into a urea-like precursor. |

| Triazoles | Cyclization of thiosemicarbazides or other hydrazine derivatives | The hydrazine group is a key component for forming the triazole ring. mdpi.comnih.gov |

The thiol group of this compound makes it a valuable tool for the modification of peptides and proteins, particularly at cysteine residues. researchgate.netrsc.org The sulfhydryl group of cysteine is a highly nucleophilic and reactive handle for site-specific modifications. nih.gov

One key application is in the realm of bioconjugation, where biomolecules are chemically linked to other molecules. The thiol group of this compound can react with various electrophilic groups on peptides or proteins, such as maleimides and haloacetamides, to form stable thioether bonds. rsc.orgthermofisher.com This allows for the attachment of labels, drugs, or other functional moieties to proteins. nih.govjenabioscience.com

Furthermore, the principles of native chemical ligation (NCL) can be conceptually extended to molecules like this compound. NCL is a powerful technique for the chemical synthesis of large peptides and proteins, which involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govchemistryviews.orgmdpi.comnih.govscispace.com While not a direct NCL component, the thiol group of this compound could be used to introduce a reactive handle into a peptide sequence for subsequent ligation or modification. The reversible nature of disulfide bonds also allows for dynamic peptide and protein modifications. The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in protein folding and regulation. nih.govresearchgate.net

Table 2: Potential Applications of this compound in Peptide and Protein Chemistry

| Application | Reaction Principle | Role of this compound |

| Bioconjugation | Thiol-maleimide or thiol-haloacetamide reaction | The thiol group reacts with electrophilic sites on proteins to form stable covalent bonds. thermofisher.com |

| Protein Labeling | Site-specific modification of cysteine residues | Introduction of fluorescent probes, affinity tags, or other labels via the thiol group. nih.govjenabioscience.com |

| Thiol-Disulfide Exchange | Reversible formation and cleavage of disulfide bonds | Participation in dynamic covalent chemistry for protein engineering and materials science. nih.gov |

Functional Material Design and Polymer Chemistry

The dual functionality of this compound also lends itself to the design of functional materials and polymers with diverse applications, including bioconjugation, surface modification, and the creation of responsive hydrogels.

The thiol group of this compound provides a strong anchoring point for the modification of surfaces, particularly noble metal surfaces like gold. The strong affinity of sulfur for gold forms the basis of self-assembled monolayers (SAMs), which can be used to tailor the surface properties of materials. atomfair.comnanopartz.com By forming a SAM of this compound on a gold surface, the hydrazine groups are exposed, creating a reactive surface that can be further functionalized, for example, by attaching biomolecules or polymers. nih.govmdpi.com

This is particularly relevant in the development of biosensors and drug delivery systems based on gold nanoparticles. researchgate.net The functionalization of gold nanoparticles with this compound would provide a versatile platform for conjugating various bioactive molecules through the hydrazine moiety.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications such as drug delivery and tissue engineering. mdpi.comnih.gov Thiol-ene "click" chemistry is a highly efficient and biocompatible method for forming hydrogels. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com This reaction involves the radical-mediated addition of a thiol to an alkene ('ene').

This compound can act as a crosslinker in the formation of such hydrogels. The thiol group can participate in the thiol-ene reaction with polymers containing alkene functional groups. nih.govnih.gov The resulting hydrogel network would have pendant hydrazine groups, which can be used for the covalent attachment of drugs or other therapeutic agents. This allows for the development of controlled release systems where the drug is released through the cleavage of a specific linker attached to the hydrazine group. mdpi.com The properties of the hydrogel, such as its swelling ratio and degradation rate, can be tuned by adjusting the crosslinking density and the nature of the polymer backbone. nih.gov

Table 3: Research Findings on Thiol-Ene Hydrogels for Controlled Release

| Hydrogel System | Crosslinking Chemistry | Application | Key Findings |

| PEG-based hydrogels | Thiol-ene photopolymerization | Therapeutic protein delivery | Efficient encapsulation and controlled release of proteins. nih.gov |

| Dextran-based hydrogels | Michael-type addition of thiols to vinyl sulfones | Bone morphogenetic protein 2 (BMP-2) delivery | Sustained release of BMP-2 for bone regeneration. nih.gov |

| Gelatin-based semi-interpenetrating networks | Thiol-maleimide reaction | Macromolecule release | Controlled release of dextran (B179266) as a model macromolecule. nih.gov |

Furthermore, derivatives of this compound could be designed to act as functional monomers in polymerization reactions. For example, the hydrazine group could be modified with a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then be copolymerized with other monomers to introduce both thiol and hydrazine functionalities into the polymer backbone. These functional polymers could have a wide range of applications, from drug delivery to coatings and adhesives. The thiol-ene reaction itself is a form of step-growth polymerization and can be used to synthesize linear or cross-linked polymers. researchgate.netnih.govillinois.edu

Development of Chemical Sensors and Probes

The development of chemical sensors and probes for the detection of specific analytes is a crucial area of research. The high reactivity and selectivity of the thiol and hydrazinyl groups make this compound a promising scaffold for the design of such molecular tools.

The thiol group is a well-known target for the design of chemical probes. A common strategy involves the reaction of the thiol with an electrophilic signaling molecule. mdpi.comresearchgate.netpdx.edu For example, the Michael addition of a thiol to a maleimide-functionalized fluorophore can lead to a significant change in fluorescence, allowing for the sensitive detection of thiols. researchgate.net Other detection methods include those based on disulfide bond cleavage, where the thiol reduces a disulfide bond in the probe, releasing a chromophore or fluorophore. mdpi.com

The hydrazine moiety is also a valuable functional group in the design of chemical probes, particularly for the detection of carbonyl compounds such as aldehydes and ketones. The condensation of hydrazine with a carbonyl forms a stable hydrazone, and this reaction can be coupled to a change in the optical or electrochemical properties of the probe molecule. Hydrazine-based probes have also been developed for profiling electrophilic functionality in therapeutic targets. biorxiv.orgnih.gov

A molecule like this compound, containing both a thiol and a hydrazinyl group, could be utilized in several ways for the development of chemical sensors:

Dual-analyte detection: The molecule could be functionalized with two different signaling units, one responsive to thiol-reactive species and the other to carbonyls, allowing for the simultaneous detection of two different types of analytes.

Ratiometric sensing: The two functional groups could be incorporated into a single probe in such a way that their reaction with an analyte leads to a change in the ratio of two different output signals (e.g., fluorescence at two different wavelengths). This can lead to more robust and reliable sensors.

Tandem reaction probes: A probe could be designed where the initial reaction at one functional group (e.g., the thiol) triggers a secondary reaction at the other (e.g., the hydrazinyl group), leading to an amplified signal.

The following table outlines some of the established sensing mechanisms that could be adapted using a this compound scaffold.

| Sensing Mechanism | Target Analyte | Role of this compound Functional Group | Example of Probe Strategy |

| Michael Addition | Electrophiles (e.g., maleimides) | Thiol acts as the nucleophile. | Fluorescent probes that are "turned on" upon thiol addition to a maleimide-linked quencher. researchgate.net |

| Disulfide Cleavage | Redox-active species | Thiol reduces a disulfide bond. | Release of a chromophore upon reduction of a disulfide-linked probe. mdpi.com |

| Hydrazone Formation | Aldehydes and Ketones | Hydrazinyl group condenses with the carbonyl. | Probes that exhibit a colorimetric or fluorometric change upon hydrazone formation. |

| Activity-Based Protein Profiling | Enzymes with electrophilic cofactors | Hydrazine acts as a covalent modifier. | Hydrazine-based probes for profiling enzyme activity. nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The research landscape for related compounds provides a solid foundation for future work. Studies on various sulfur-containing hydrazide and carbothioamide derivatives have explored their synthesis, spectroscopic properties, and computational analysis, often revealing significant biological activity or suitability for nonlinear optical (NLO) applications. nih.govmdpi.comnih.gov The fundamental reactivity of thiols, including their propensity for oxidation, nucleophilic addition, and coordination to metals, is extensively documented. nih.gov Similarly, hydrazine (B178648) and its derivatives are recognized as powerful reducing agents and crucial building blocks for heterocyclic compounds and energetic materials. acs.org The synergy between thiol and hydrazine functionalities within a single molecular scaffold, however, remains a largely uncharted area, presenting a clear gap and opportunity for novel chemical discovery.

Unexplored Reactivity and Synthetic Opportunities

The bifunctional nature of 2-Hydrazinylpropane-1-thiol opens a plethora of unexplored synthetic possibilities. The distinct reactivity of the thiol and hydrazine groups could be harnessed for selective, stepwise reactions or for complex transformations where both groups participate.

Key unexplored areas include:

Intramolecular Cyclization: Investigation into acid- or base-catalyzed intramolecular cyclization could lead to novel sulfur and nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Orthogonal Derivatization: The development of protection-free, one-pot reactions where the thiol and hydrazine groups react selectively with different electrophiles would provide a rapid pathway to complex, multifunctional molecules. For example, the soft nucleophilicity of the thiol could be targeted with soft electrophiles like α,β-unsaturated carbonyls, while the hydrazine could simultaneously react with a ketone to form a hydrazone.

Redox-Mediated Transformations: The inherent reducing properties of the hydrazine moiety could be used to mediate reactions involving the thiol, such as a controlled disulfide bond formation with a concurrent change in the hydrazine oxidation state.

| Functional Group | Established Reactivity | Unexplored Potential in this compound |

| Thiol (-SH) | Nucleophilic addition, disulfide formation, metal coordination, radical reactions. nih.govnih.gov | Formation of self-assembled monolayers with a reactive hydrazine head-group; participation in thiol-ene click chemistry while preserving the hydrazine moiety. |

| Hydrazine (-NHNH₂) | Nucleophilic attack on carbonyls (hydrazone formation), reduction of organic compounds, N-N bond cleavage. acs.orgresearchgate.net | Use as a bifunctional linker in polymer chemistry; directed reduction of a substrate coordinated to the adjacent thiol group. |

Potential for Novel Ligand Design and Coordination Architectures

The presence of both a soft sulfur donor (thiol) and a harder nitrogen donor (hydrazine) makes this compound an exemplary chelating ligand. This combination is poised to form stable complexes with a wide range of transition metals, leading to novel coordination architectures.

Future research should focus on:

Bidentate Chelation: The molecule can form a stable five-membered chelate ring with metal ions, a highly favorable configuration in coordination chemistry. The differing electronic properties of sulfur and nitrogen could lead to interesting electronic structures and reactivity in the resulting metallacycles.

Bridging Ligand Capabilities: The hydrazine group, with its two adjacent nitrogen atoms, and the thiol group can both act as bridging ligands, opening the possibility of synthesizing unique coordination polymers and metal-organic frameworks (MOFs).

Metal-Ligand Cooperation: Drawing inspiration from systems where metal-thiolate bonds are involved in catalysis, the N-H bonds of the coordinated hydrazine moiety could participate in catalytic cycles through metal-ligand cooperation, facilitating proton transfer or hydrogenation/dehydrogenation reactions. nih.gov Thiolate-bridged complexes are known to mediate catalytic transformations involving hydrazine, suggesting a promising avenue for this compound complexes. researchgate.netrsc.org

| Metal Ion Class | Example Metals | Potential Coordination Behavior & Applications |

| Soft | Ag(I), Au(I), Pd(II), Pt(II) | Strong affinity for the thiol group. Potential for creating self-assembled monolayers on surfaces, nanoparticle stabilizers, or catalysts for cross-coupling reactions. |

| Borderline | Fe(II), Co(II), Ni(II), Cu(II) | Strong chelation involving both S and N donors. Potential for bioinorganic model complexes, magnetic materials, and catalysts for redox reactions. |

| Hard | Ti(IV), V(IV), Cr(III) | Preferential coordination with the nitrogen atoms of hydrazine, potentially leaving the thiol group available for post-synthetic modification. |

Emerging Areas in Computational and Spectroscopic Characterization

While the synthesis of this compound is the first step, its thorough characterization using modern computational and spectroscopic techniques is critical. These methods can provide deep insights into its structure, bonding, and electronic properties, which are currently unknown.

Computational Approaches:

Density Functional Theory (DFT): DFT studies can predict the molecule's conformational landscape, vibrational spectra (FTIR/Raman), and electronic properties such as the HOMO-LUMO gap. sciencepublishinggroup.com Such calculations are crucial for understanding its reactivity and interpreting experimental spectra. mdpi.comresearchgate.net Furthermore, DFT can be used to model its interaction with metal surfaces and predict the structures and properties of its coordination complexes.

Spectroscopic Characterization:

Advanced NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, two-dimensional techniques (COSY, HSQC, HMBC) will be essential to unambiguously assign its structure.

X-ray Crystallography: Determining the single-crystal X-ray structures of the compound or, more likely, its stable derivatives and metal complexes, will provide definitive information on bond lengths, angles, and intermolecular interactions. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be vital for confirming its molecular formula and studying its fragmentation patterns. researchgate.net

Optical and Vibrational Spectroscopy: Techniques like UV-Vis, FTIR, and Raman spectroscopy will provide key information on electronic transitions and vibrational modes, which can be correlated with DFT calculations. mdpi.comrsc.org

| Technique | Objective | Expected Outcome |

| DFT | Predict stable conformers, electronic structure, and vibrational frequencies. | Insight into molecular geometry, reactivity indices (HOMO/LUMO), and assignment of IR/Raman bands. sciencepublishinggroup.com |

| X-ray Crystallography | Determine solid-state structure of derivatives or metal complexes. | Precise bond lengths, bond angles, and analysis of hydrogen bonding and other intermolecular forces. mdpi.com |

| 2D NMR | Unambiguous assignment of proton and carbon signals. | Confirmed connectivity of the molecular backbone. |

| Spectroscopic Ellipsometry | Characterize thin films on surfaces (e.g., gold). | Information on film thickness, optical constants, and molecular orientation. rsc.org |

Prospects for Advanced Materials and Catalytic Systems

The unique bifunctionality of this compound makes it a promising candidate for the development of advanced materials and novel catalytic systems.

Surface Modification and Functional Materials: The thiol group provides a robust anchor for grafting the molecule onto gold or other noble metal surfaces to create self-assembled monolayers (SAMs). The exposed hydrazine termini would create a highly reactive surface that could be used for sensor development, bioconjugation, or as a platform for further chemical modification.

Polymer Chemistry: The molecule could serve as a unique monomer or chain-transfer agent in polymer synthesis. Polymers incorporating this unit would have pendant thiol and hydrazine groups, offering sites for cross-linking, functionalization, or metal coordination.

Catalysis: Coordination complexes of this compound could be explored as catalysts. The synergy between the sulfur and nitrogen ligands could stabilize catalytically active metal centers. Potential applications include catalytic hydrazine decomposition for hydrogen production or transfer hydrogenation reactions where the hydrazine moiety could play a role in the catalytic cycle. acs.orgmdpi.com The well-established catalytic activity of transition metal-thiolate complexes in reactions like hydrogen evolution further supports this promising direction. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydrazinylpropane-1-thiol, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : Synthesis often involves hydrazine hydrate reacting with α,β-unsaturated ketones or thiol precursors under reflux conditions. For example, heating a mixture of hydrazine hydrate and a ketone derivative in propionic acid for 15 minutes under reflux can yield hydrazinyl-thiol analogs . Optimization requires adjusting molar ratios, solvent polarity (e.g., ethanol for recrystallization), and reaction time. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for verifying hydrazine and thiol functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) can resolve impurities, as demonstrated in impurity profiling of structurally similar thiophene derivatives . Mass spectrometry (MS) provides molecular weight confirmation, while FT-IR identifies S-H and N-H stretches (2500–3300 cm⁻¹).

Q. How can researchers mitigate instability or decomposition of this compound during storage?

- Methodological Answer : Store the compound in anhydrous ethanol or propionic acid under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiol group. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should be conducted using accelerated degradation protocols .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound derivatives?

- Methodological Answer : Cross-validate assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For instance, discrepancies in IC₅₀ values may arise from assay interference by thiol redox activity. Use orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding affinities . Statistical tools (e.g., Bland-Altman plots) can quantify inter-method variability.

Q. How can impurity profiles of this compound be controlled to meet pharmacopeial standards?

- Methodological Answer : Employ HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities at ≤0.1% levels, as outlined in USP guidelines for related thiol compounds . For genotoxic impurities, LC-MS/MS with a limit of quantification (LOQ) ≤10 ppm is advised.

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) calculations to model transition states in thiol-disulfide exchange reactions. Experimental validation via kinetic studies (e.g., varying electrophile concentrations) can reveal rate-limiting steps. Compare with analogs like 1-ethoxy-propane-2-thiol to assess electronic effects of the hydrazine group .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical process parameters (e.g., reflux time, solvent volume). Pareto analysis can prioritize factors contributing to variability. For example, reducing agent purity (e.g., LiAlH₄ vs. NaBH₄) may account for >50% variability in hydrazine-based syntheses .

Q. What frameworks are recommended for integrating qualitative and quantitative data in toxicity studies of this compound?

- Methodological Answer : Use mixed-methods approaches:

- Quantitative : Dose-response curves (IC₅₀/LC₅₀) from in vitro assays.

- Qualitative : Thematic analysis of histopathology or transcriptomic data to identify oxidative stress pathways .

Triangulate findings via convergence coding to resolve discrepancies.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.